![molecular formula C26H27N7O3 B2883770 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021123-39-6](/img/structure/B2883770.png)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, including the compound , were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .
Selective Acetylcholinesterase Inhibitors
The compound 6g, a derivative of the compound , was found to be a selective AChE inhibitor . It showed potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .
Potential Lead Compound for Alzheimer’s Disease Drugs
Compound 6g, a derivative of the compound , could be considered as a lead compound for the development of AD drugs . It was confirmed by the molecular docking studies of compound 6g with AChE and BuChE .
Inhibitor of Butyrylcholinesterase
Several compounds, including the compound , exhibited a certain ability to inhibit BuChE . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities .
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are similar to the compound , have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Potential Treatment for Refractory Epilepsy
Several molecules, similar to the compound , showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . This suggests that these compounds could potentially be used in the treatment of refractory epilepsy .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . It plays a crucial role in learning and memory .
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM , indicating its selectivity towards AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory . This can help alleviate symptoms of conditions characterized by low levels of ACh, such as Alzheimer’s disease .
Result of Action
This can help improve cognitive function and memory in conditions such as Alzheimer’s disease .
properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3/c34-26(23-17-35-21-8-4-5-9-22(21)36-23)27-10-11-33-25-20(16-30-33)24(28-18-29-25)32-14-12-31(13-15-32)19-6-2-1-3-7-19/h1-9,16,18,23H,10-15,17H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUPYUZKZOYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5COC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.